molecular formula C11H19NO3 B3001537 Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate CAS No. 2408972-72-3

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B3001537
CAS No.: 2408972-72-3
M. Wt: 213.277
InChI Key: PXVSPYZOURIRLI-UHFFFAOYSA-N
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Description

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate (CAS 2408972-72-3) is a spirocyclic chemical building block with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. This compound features a spirocyclic architecture that incorporates both tetrahydropyran and piperidine rings fused at a central carbon atom, a structure recognized as a privileged scaffold in medicinal chemistry. The ester functional group provides a versatile handle for further synthetic modification, making this compound a valuable intermediate for the exploration of structure-activity relationships. The 1-oxa-9-azaspiro[5.5]undecane chemotype has recently been identified as a core structure in the development of first-in-class, broad-spectrum antiviral agents targeting alphaviruses like chikungunya . Spirocyclic scaffolds of this nature are increasingly important in drug discovery for their three-dimensionality and potential to improve drug-likeness, with applications also being explored in other therapeutic areas such as antibacterial research . This product is intended for research purposes as a key synthetic intermediate or chemical probe. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(12-8-9)4-6-15-7-5-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVSPYZOURIRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Key analogs differ in substituent groups, heteroatom positions, and additional functional groups (Table 1):

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate (Target) 9-oxa, 1-aza, 3-methyl ester C₁₂H₁₉NO₃* ~225.28*
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-aza, 3-tert-butyl ester C₁₆H₂₇NO₃ 293.39
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-aza, 3-benzyl ester C₂₁H₂₇NO₃ 353.45
9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride 9-oxa, 1-aza, 3-ene (double bond), hydrochloride salt C₁₀H₁₆ClNO 217.70
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa, 4-aza, 3-phenyl, 9-cyclopropylamine C₂₀H₂₉N₂O 325.46

*Estimated based on structural similarity to analogs (e.g., reports C₁₃H₂₀O₃ for a related oxaspiro compound).

Key Observations:
  • Heteroatom Positioning : Shifting the aza group from position 1 (target) to 3 (e.g., tert-butyl 9-oxo-3-azaspiro) alters hydrogen-bonding capacity and bioavailability .
  • Functional Groups : The 9-oxo group in tert-butyl analogs increases polarity, whereas the 3-ene modification in hydrochloride salts introduces planarity, affecting receptor binding .

Biological Activity

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered attention for its unique structural features and potential biological activities. This compound, characterized by the presence of both nitrogen and oxygen in its spirocyclic framework, has been studied for various pharmacological applications, particularly in the context of antimicrobial activity and enzyme inhibition.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 215.28 g/mol. The compound's structure includes a spirocyclic arrangement that contributes to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight215.28 g/mol
IUPAC NameThis compound
CAS Number2408972-72-3

The biological activity of this compound is primarily attributed to its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is essential for the bacterium's survival, making it a critical target for tuberculosis treatment. The compound's mechanism involves binding to the active site of MmpL3, thereby disrupting its function and inhibiting bacterial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have demonstrated that the compound effectively inhibits the growth of this pathogen, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been explored for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammatory processes. Studies have shown that derivatives of spirocyclic compounds can serve as potent sEH inhibitors, which may have implications for treating chronic diseases such as kidney disorders .

Study on Tuberculosis Treatment

In a study focused on the inhibition of MmpL3, this compound was tested alongside other compounds for their efficacy against Mycobacterium tuberculosis. The results indicated that this compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties, making it a promising candidate for further development as an anti-tuberculosis drug.

Research on Enzyme Inhibition

Another significant study evaluated the effects of spirocyclic compounds, including this compound, on sEH activity in various disease models. The findings revealed that these compounds could lower serum creatinine levels in rat models of kidney disease, indicating their potential therapeutic benefits in managing chronic kidney conditions through enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves hydrogenation of unsaturated precursors. For example, 9-oxo-3-azaspiro[5.5]undecane derivatives are reduced using palladium on charcoal under hydrogen pressure (4.5 bar, 18 hours) to yield saturated spirocyclic structures. Key intermediates are purified via flash chromatography and characterized using 1^1H NMR (e.g., δ 3.44 ppm for spirocyclic protons) and elemental analysis (e.g., C: 67.17%, H: 9.51%, N: 5.09%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Proton environments are identified via 1^1H NMR (e.g., δ 1.46 ppm for tert-butyl groups) and 13^{13}C NMR (e.g., δ 211.5 ppm for carbonyl carbons) .
  • Elemental Analysis : Validates purity (e.g., 98% purity) and molecular composition .
  • HRMS : Confirms molecular weight accuracy (e.g., m/z 267.37 for C15_{15}H25_{25}NO3_3) .

Q. How should this compound be stored to ensure stability?

  • Best Practices : Store in airtight, light-protected containers at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles, as spirocyclic compounds are prone to ring-opening under thermal stress .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substituents) impact the bioactivity of this compound derivatives?

  • Methodology :

  • Pharmacological Screening : Test derivatives in hypertensive rat models (e.g., SHR rats). For example, 9-(2-indol-3-ylethyl) substitutions enhance α1_1-adrenoceptor blockade, reducing blood pressure by 30–40% .
  • SAR Analysis : Small alkyl groups (e.g., methyl) retain activity, while bulky aryl groups reduce potency due to steric hindrance .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Methodology :

  • Catalyst Optimization : Replace Pd/C with heterogeneous catalysts (e.g., PtO2_2) to improve hydrogenation efficiency at scale .
  • Purification : Use automated chromatography systems (e.g., preparative HPLC) to resolve diastereomers (e.g., 2:1 mixtures resolved to >95% purity) .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

  • Methodology :

  • Docking Studies : Simulate binding to α1_1-adrenoceptors using AutoDock Vina. Focus on hydrophobic interactions between the spirocyclic core and receptor pockets .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatic toxicity risks .

Q. What role does the spirocyclic scaffold play in overcoming metabolic instability in drug candidates?

  • Methodology :

  • In Vitro Metabolism : Incubate derivatives with liver microsomes. The rigid spirocyclic structure reduces CYP450-mediated oxidation, extending half-life (t1/2_{1/2} > 6 hours vs. 2 hours for linear analogs) .

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